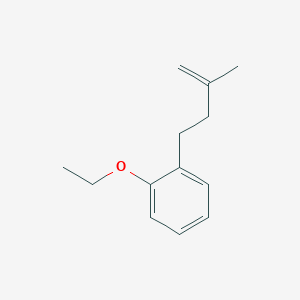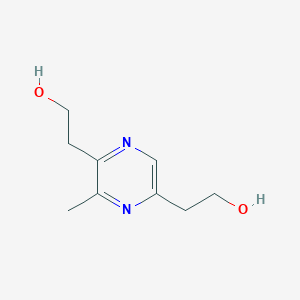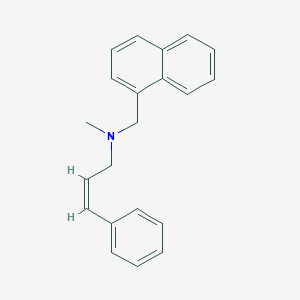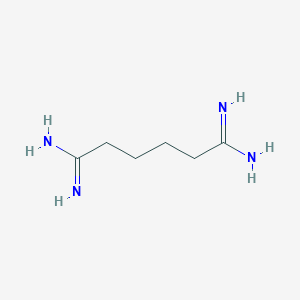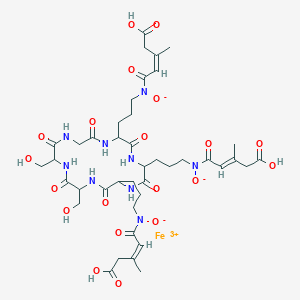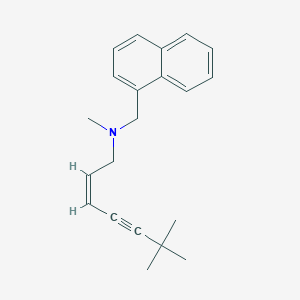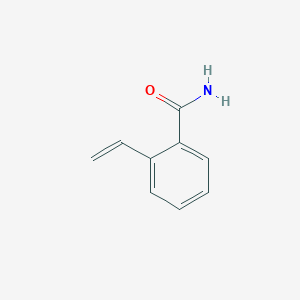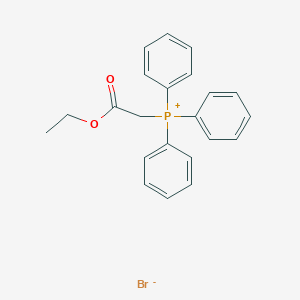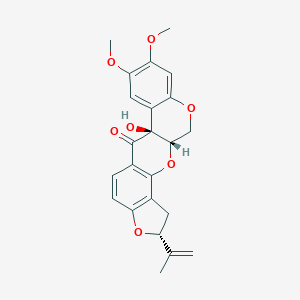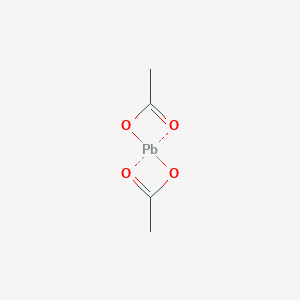![molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8](/img/structure/B106017.png)
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves the reaction of 4-hydroxyphenol with 2-(2-pyridinyloxy)propyl bromide under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and degradation of Pyriproxyfen in various organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound in drug development.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. As a metabolite of Pyriproxyfen, it may exert its effects by disrupting the normal growth and development of arthropods, leading to their eventual death. The compound may interfere with hormonal pathways, particularly those involved in molting and reproduction, thereby reducing the population of target pests .
Comparison with Similar Compounds
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- can be compared with other similar compounds, such as:
Pyriproxyfen: The parent compound from which it is derived. Pyriproxyfen is widely used as an insect growth regulator.
4-Hydroxyphenol: A precursor in the synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.
2-(2-Pyridinyloxy)propyl bromide: Another precursor used in the synthesis.
The uniqueness of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- lies in its specific structure and its role as a metabolite of Pyriproxyfen, contributing to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2-pyridin-2-yloxypropoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXMCPZWLJVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567014 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142346-93-8 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
